molecular formula C8H5ClN2O B1359738 3-Chloro-6-(furan-2-yl)pyridazine CAS No. 38530-08-4

3-Chloro-6-(furan-2-yl)pyridazine

Cat. No.: B1359738
CAS No.: 38530-08-4
M. Wt: 180.59 g/mol
InChI Key: DASSMYGJZRFJMU-UHFFFAOYSA-N
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Description

3-Chloro-6-(furan-2-yl)pyridazine is a heterocyclic compound with the molecular formula C8H5ClN2O. It features a pyridazine ring substituted with a chlorine atom at the 3-position and a furan ring at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-(furan-2-yl)pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloropyridazine with furan-2-carbaldehyde in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-6-(furan-2-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a polar aprotic solvent (e.g., DMF).

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly employed in Suzuki-Miyaura coupling.

Major Products:

Mechanism of Action

The mechanism of action of 3-Chloro-6-(furan-2-yl)pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. For example, it can inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation . The exact molecular targets and pathways vary depending on the derivative and its intended use .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-6-(furan-2-yl)pyridazine is unique due to the presence of both a chlorine atom and a furan ring, which confer distinct electronic and steric properties. These features make it particularly useful in the synthesis of complex organic molecules and in the development of materials with specific electronic characteristics .

Properties

IUPAC Name

3-chloro-6-(furan-2-yl)pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O/c9-8-4-3-6(10-11-8)7-2-1-5-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASSMYGJZRFJMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801301582
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38530-08-4
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38530-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-6-(2-furanyl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801301582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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